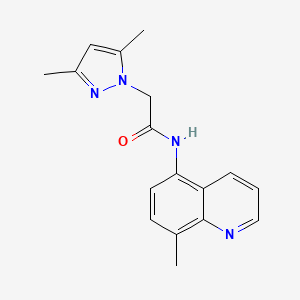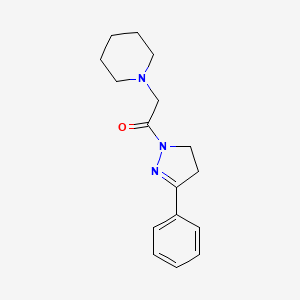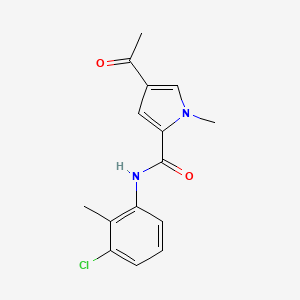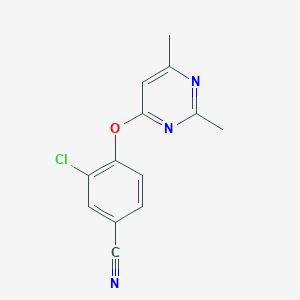
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide is a chemical compound that has been synthesized for various scientific research applications. This compound has gained much attention due to its potential therapeutic applications in the treatment of various diseases.
Scientific Research Applications
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in preclinical studies as an anticancer agent by inhibiting tumor growth and inducing apoptosis. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide involves the inhibition of various signaling pathways such as PI3K/Akt, NF-κB, and MAPK. These pathways are involved in various cellular processes such as cell proliferation, apoptosis, inflammation, and oxidative stress. By inhibiting these pathways, this compound can modulate various cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide has shown various biochemical and physiological effects in preclinical studies. It has shown to inhibit tumor growth, induce apoptosis, and reduce angiogenesis in cancer cells. It has also shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown to reduce oxidative stress and inflammation in the brain, thereby showing neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide in lab experiments include its high potency, selectivity, and specificity. This compound has shown to exert its therapeutic effects at low concentrations, thereby reducing the risk of toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
The future directions of research on 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide include its clinical development as a potential therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine its safety, efficacy, and pharmacokinetics in humans. In addition, the development of analogs and derivatives of this compound can lead to the discovery of more potent and selective therapeutic agents.
Synthesis Methods
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide involves the reaction of 3,5-dimethylpyrazole, 8-methylquinoline-5-carbaldehyde, and acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours to yield the desired product. The purity of the product is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-6-7-15(14-5-4-8-18-17(11)14)19-16(22)10-21-13(3)9-12(2)20-21/h4-9H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKOBGGVFTLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)CN3C(=CC(=N3)C)C)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)




![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)
